molecular formula C7H4Br2FNO2 B12862697 3-Bromo-2-fluoro-6-nitrobenzyl bromide

3-Bromo-2-fluoro-6-nitrobenzyl bromide

Cat. No.: B12862697
M. Wt: 312.92 g/mol
InChI Key: OUKZOARDDXDSCV-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-nitrobenzyl bromide is an organic compound with the molecular formula C7H4Br2FNO2. It is a derivative of benzyl bromide, featuring bromine, fluorine, and nitro substituents on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-6-nitrobenzyl bromide typically involves multi-step organic reactions. One common method includes:

    Bromination: The addition of bromine atoms to specific positions on the benzene ring.

These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure the desired substitution pattern on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-6-nitrobenzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-Bromo-2-fluoro-6-aminobenzyl bromide .

Scientific Research Applications

3-Bromo-2-fluoro-6-nitrobenzyl bromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Bromo-2-fluoro-6-nitrobenzyl bromide exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the nitro group can participate in electron-withdrawing interactions, influencing the reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-fluoro-6-nitrobenzyl bromide is unique due to the presence of both bromine and fluorine atoms along with a nitro group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C7H4Br2FNO2

Molecular Weight

312.92 g/mol

IUPAC Name

1-bromo-3-(bromomethyl)-2-fluoro-4-nitrobenzene

InChI

InChI=1S/C7H4Br2FNO2/c8-3-4-6(11(12)13)2-1-5(9)7(4)10/h1-2H,3H2

InChI Key

OUKZOARDDXDSCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])CBr)F)Br

Origin of Product

United States

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